Benzenediazonium, 2-methoxy-5-methyl-4-((3-sulfophenyl)azo)-

Water solubility LogP Textile dyeing

Benzenediazonium, 2-methoxy-5-methyl-4-((3-sulfophenyl)azo)- (CAS 61290‑30‑0) is a substituted aromatic diazonium salt belonging to the family of azoic diazo components used primarily in textile dyeing and organic synthesis. Its molecular formula is C₁₄H₁₃N₄O₄S, with a molecular weight of 333.35 g⋅mol⁻¹, and its SMILES notation is C1=CC=C(C=C1[S](=O)(=O)O)N=NC2=C(C=C(C(=C2)OC)[N+]#N)C, indicating a benzenediazonium core substituted with methoxy, methyl, and (3‑sulfophenyl)azo groups.

Molecular Formula C14H13N4O4S+
Molecular Weight 333.34 g/mol
CAS No. 61290-30-0
Cat. No. B13975771
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzenediazonium, 2-methoxy-5-methyl-4-((3-sulfophenyl)azo)-
CAS61290-30-0
Molecular FormulaC14H13N4O4S+
Molecular Weight333.34 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1N=NC2=CC(=CC=C2)S(=O)(=O)O)OC)[N+]#N
InChIInChI=1S/C14H12N4O4S/c1-9-6-13(16-15)14(22-2)8-12(9)18-17-10-4-3-5-11(7-10)23(19,20)21/h3-8H,1-2H3/p+1
InChIKeyHYLVOMPFLVGUCF-UHFFFAOYSA-O
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzenediazonium, 2-methoxy-5-methyl-4-((3-sulfophenyl)azo)- (CAS 61290-30-0): Procurement-Relevant Identity and Fundamental Properties


Benzenediazonium, 2-methoxy-5-methyl-4-((3-sulfophenyl)azo)- (CAS 61290‑30‑0) is a substituted aromatic diazonium salt belonging to the family of azoic diazo components used primarily in textile dyeing and organic synthesis . Its molecular formula is C₁₄H₁₃N₄O₄S, with a molecular weight of 333.35 g⋅mol⁻¹, and its SMILES notation is C1=CC=C(C=C1[S](=O)(=O)O)N=NC2=C(C=C(C(=C2)OC)[N+]#N)C, indicating a benzenediazonium core substituted with methoxy, methyl, and (3‑sulfophenyl)azo groups . This unique substitution pattern imparts distinct solubility, reactivity, and chromophoric properties that differentiate it from closely related benzenediazonium analogs in procurement decisions.

Why Generic Substitution Fails When Sourcing Benzenediazonium, 2-methoxy-5-methyl-4-((3-sulfophenyl)azo)- (CAS 61290-30-0)


Generic interchange of azoic diazo components is unreliable because minor changes in substituent position, identity, or oxidation state profoundly alter the solubility, coupling kinetics, and the hue/fastness profile of the resultant dye [1][2]. The specific (3‑sulfophenyl)azo substituent in CAS 61290‑30‑0 generates an extended conjugated system with a distinct electron‑withdrawing character that modulates the electrophilicity of the diazonium group, directly affecting the coupling rate with naphthol‑type coupling components [3]. Simple replacement by a 4‑sulfophenyl isomer, a non‑sulfonated analog, or a diazo component lacking the methoxy/methyl substitution pattern will yield a different shade, lower tinctorial strength, or inadequate wash fastness, thereby failing the targeted technical application.

Quantitative Differentiation Evidence for Benzenediazonium, 2-methoxy-5-methyl-4-((3-sulfophenyl)azo)- (CAS 61290-30-0) versus Its Closest Analogs


Enhanced Hydrophilicity Compared to Non‑Sulfonated Benzenediazonium Salts

The presence of the sulfophenyl‑azo group in CAS 61290‑30‑0 introduces a strongly ionizable −SO₃H moiety that dramatically increases aqueous solubility relative to non‑sulfonated benzenediazonium salts [1]. Quantitative comparison of predicted logP values illustrates this difference: unsubstituted benzenediazonium (CAS 2684‑02‑8) has a predicted logP of +2.17 (ACD/Labs), indicating significant lipophilicity . Although experimental logP for CAS 61290‑30‑0 is not publicly available, its molecular formula (C₁₄H₁₃N₄O₄S) contains multiple hydrogen‑bond acceptors and a free sulfonic acid group, which according to chemical similarity principles is expected to reduce logP by approximately 1.5–2.5 log units compared to unsubstituted benzenediazonium, placing it near 0 or slightly negative (i.e., preferentially water‑soluble). This differential solubilization is critical for aqueous coupling reactions in textile dyeing, where precipitation of the diazo component leads to uneven dye uptake.

Water solubility LogP Textile dyeing

Extended Conjugation and Bathochromic Absorption Shift Relative to Simple Diazonium Salts

The (3‑sulfophenyl)azo substituent creates an extended conjugated π‑system spanning two aromatic rings linked by the azo bridge, shifting the absorption maximum (λmax) to the visible region [1]. In contrast, unsubstituted benzenediazonium chloride exhibits λmax near 275–285 nm (UV region), lacking the azo‑extended chromophore [2]. While a direct experimental λmax for CAS 61290‑30‑0 is not available in the open literature, structurally analogous monoazo dyes carrying a sulfophenyl‑azo‑benzenediazonium scaffold typically display λmax values in the range 420–480 nm, representing a bathochromic shift of 140–200 nm, which is essential for producing yellow to orange shades in azoic dyeing [3]. This property cannot be replicated by simple benzenediazonium salts or diazo components lacking the extended azo conjugation.

UV‑Vis absorption Chromophore extension Azo coupling

Positional Isomerism: 3‑Sulfophenyl vs. 4‑Sulfophenyl Substitution Affects Dyeing Properties

The location of the sulfonic acid group on the pendant phenyl ring (meta vs. para) critically influences the electronic distribution and steric profile of the diazo component [1]. In the 3‑sulfophenyl isomer (CAS 61290‑30‑0), the meta‑sulfonate orientation relative to the azo bridge creates a different resonance pattern and dipole moment compared to the 4‑sulfophenyl isomer (e.g., 2‑methoxy‑5‑methyl‑4‑((4‑sulfophenyl)azo)benzenediazonium) . This difference alters the coupling rate with naphthol AS‑type coupling components, leading to a shift in the final dye shade (typically a yellower hue for the meta isomer) and a change in substantivity for cellulosic fibers [2]. Although published quantitative rate constants or fastness ratings for this specific pair are lacking, the general principle is well established in azo color chemistry: meta‑ vs. para‑substitution can shift λmax by 10–30 nm and modify wash fastness by 0.5–1.0 grade on the standard 1–5 grey scale [1][2].

Positional isomerism Sulfophenyl substitution Azoic dye shade

Electronic Activation by Methoxy and Methyl Substituents Accelerates Coupling Kinetics

The methoxy (−OCH₃) and methyl (−CH₃) substituents on the benzenediazonium core are electron‑donating groups that modulate the electrophilicity of the diazonium nitrogen, thereby influencing the coupling rate with naphthol‑type coupling components [1]. According to Hammett substituent constant (σ) analysis, the para‑OCH₃ group has σₚ = −0.27 and para‑CH₃ has σₚ = −0.17, both acting to decrease electrophilicity and slow coupling compared to an unsubstituted benzenediazonium [2]. This controlled reactivity is advantageous for azoic dyeing, where excessively fast coupling can lead to surface precipitation and poor penetration into the fiber [3]. In contrast, the common diazo component Fast Orange GC (3‑chlorobenzenediazonium, CAS 17333‑84‑5) carries an electron‑withdrawing chlorine substituent (σₘ = +0.37) that increases electrophilicity and accelerates coupling, which may be less desirable for deep‑shade dyeing of dense cotton fabrics.

Coupling kinetics Electron-donating groups Diazonium electrophilicity

High‑Value Application Scenarios for Benzenediazonium, 2-methoxy-5-methyl-4-((3-sulfophenyl)azo)- (CAS 61290-30-0)


Azoic Dyeing of Cotton for Fast Orange to Golden‑Yellow Shades

Thanks to its extended conjugation and meta‑sulfophenyl substitution, CAS 61290‑30‑0 is well suited for producing fast orange to golden‑yellow shades on cotton and viscose when combined with Naphthol AS or AS‑D coupling components. The enhanced water solubility (inferred logP near 0) ensures stable diazonium salt solution preparation without premature precipitation, enabling reproducible continuous dyeing processes [see Section 3, Evidence 1].

Synthesis of Monoazo Reactive Dyes with Improved Wash Fastness

The moderate coupling reactivity imparted by the methoxy/methyl substitution pattern allows controlled coupling with reactive naphthol derivatives, yielding monoazo dyes with superior wash fastness on cellulosic substrates. Dyers who have experienced ring‑dyeing defects with highly electrophilic diazo components (e.g., Fast Orange GC) may find this compound a more forgiving alternative [see Section 3, Evidence 4].

Precursor for Specialty Colourimetric Analytical Reagents

The distinct visible‑region absorption band (estimated λmax 420–480 nm) and the presence of a free sulfonic acid group for aqueous solubility make CAS 61290‑30‑0 a candidate precursor for developing colourimetric sensors or analytical reagents that require a specific absorbance window distinct from common yellow dyes [see Section 3, Evidence 2].

Research Tool for Studying Substituent Effects in Azo Coupling

As a well‑defined benzenediazonium salt with both electron‑donating (OCH₃, CH₃) and electron‑withdrawing (SO₃H via the azo‑phenyl group) substituents, this compound serves as a model substrate in mechanistic investigations of azo coupling kinetics and substituent effect quantification, filling a gap between simple benzenediazonium and heavily substituted analogs [see Section 3, Evidence 4].

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